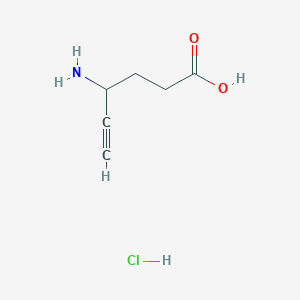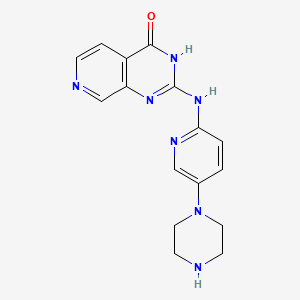![molecular formula C12H17N5O3 B12394387 (2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12394387.png)
(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol is a nucleoside analog that plays a significant role in various biochemical processes. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids such as DNA and RNA. Its unique structure allows it to interact with biological molecules, making it valuable in scientific research and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide with other precursors.
Attachment of the Sugar Moiety: The sugar moiety, oxolan-3-ol, is attached to the purine base through glycosylation reactions. This step often requires the use of protecting groups to ensure selective reactions.
Dimethylamino Group Introduction: The dimethylamino group is introduced through nucleophilic substitution reactions, typically using dimethylamine as the reagent.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Large batch reactors are used to carry out the synthesis steps under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, chromatography, and recrystallization to obtain the final compound in high purity.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form various reduced analogs.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or halides are used in substitution reactions.
Major Products:
Oxidation Products: Aldehyde or carboxylic acid derivatives.
Reduction Products: Reduced analogs with modified functional groups.
Substitution Products: Compounds with different substituents replacing the dimethylamino group.
Aplicaciones Científicas De Investigación
(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleic acid synthesis. It can inhibit or modify the activity of these enzymes, leading to changes in cellular processes. The pathways involved include:
Inhibition of DNA Polymerase: Prevents the replication of viral DNA.
Incorporation into RNA: Alters the structure and function of RNA molecules.
Comparación Con Compuestos Similares
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’,3’-Dideoxyadenosine: A synthetic analog used in antiviral research.
Vidarabine: An antiviral drug with a similar structure.
Uniqueness: (2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol is unique due to its specific configuration and the presence of the dimethylamino group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17N5O3 |
|---|---|
Peso molecular |
279.30 g/mol |
Nombre IUPAC |
(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O3/c1-16(2)10-9-11(14-5-13-10)17(6-15-9)12-8(19)3-7(4-18)20-12/h5-8,12,18-19H,3-4H2,1-2H3/t7-,8-,12+/m0/s1 |
Clave InChI |
VDYVUSHAIIBDOB-YVZVNANGSA-N |
SMILES isomérico |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@H](C[C@H](O3)CO)O |
SMILES canónico |
CN(C)C1=NC=NC2=C1N=CN2C3C(CC(O3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


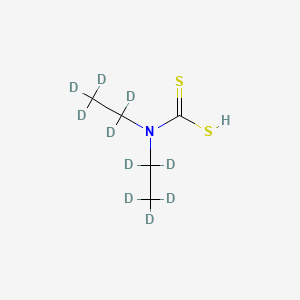

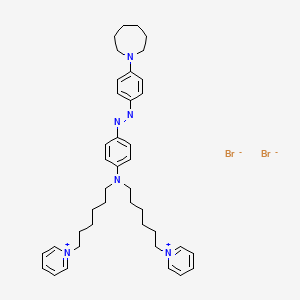
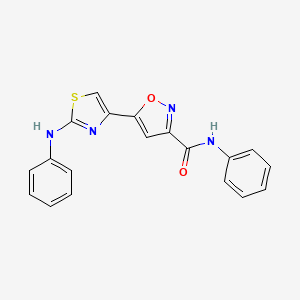


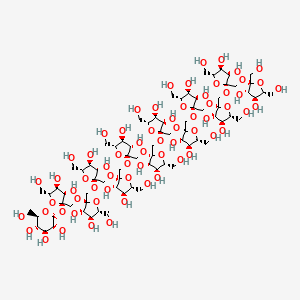
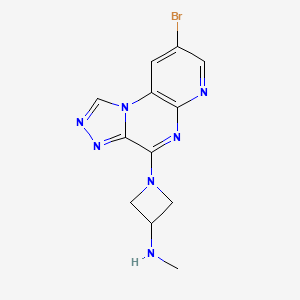

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;hydroiodide](/img/structure/B12394357.png)
